molecular formula C9H19NO2 B13336480 Ethyl 2-(aminomethyl)-4-methylpentanoate

Ethyl 2-(aminomethyl)-4-methylpentanoate

Cat. No.: B13336480
M. Wt: 173.25 g/mol
InChI Key: UMVDNWOVACQNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(aminomethyl)-4-methylpentanoate is an ester and amine-functionalized chemical building block of interest in pharmaceutical and organic synthesis research. Its hydrochloride salt (CAS 1049760-14-6) has a molecular formula of C₉H₂₀ClNO₂ and a molecular weight of 209.71 g/mol . Compounds with ester and primary amine moieties are highly valuable as synthetic intermediates; the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, while the amine group can be functionalized or used to form salts and amides . This bifunctional nature makes it a versatile precursor for constructing more complex molecules, such as in the synthesis of active pharmaceutical ingredients (APIs) where similar structures are employed . For instance, related ethyl ester compounds containing an aminomethyl group are investigated as key intermediates in the development of central nervous system (CNS) agents and analgesics . The compound requires cold-chain transportation and proper storage to maintain stability . This compound is intended for research and development purposes in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 2-(aminomethyl)-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-12-9(11)8(6-10)5-7(2)3/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVDNWOVACQNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis

Direct Synthetic Routes

Direct synthetic routes to this compound typically involve the formation of the aminomethyl group or the ester functionality on a substantially complete carbon skeleton. These methods are often valued for their efficiency and convergence.

Aminomethylation Approaches

Aminomethylation, particularly through the Mannich reaction, represents a powerful tool for introducing an aminomethyl group adjacent to a carbonyl functionality. researchgate.netmdpi.com This one-pot, three-component reaction typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. In the context of synthesizing the target compound, a suitable precursor such as ethyl 4-methylpentanoate (B1230305) could be subjected to conditions that favor the formation of an enolate, which then reacts with an Eschenmoser's salt-type reagent or a pre-formed iminium ion.

A generalized scheme for this approach is presented below:

Step 1: Generation of an enolate from a suitable pentanoate precursor.

Step 2: Reaction of the enolate with an electrophilic source of the "CH₂NR₂" group.

Step 3: Work-up and purification to yield the aminomethylated product.

The choice of amine and reaction conditions is critical to the success of this method, influencing yield and selectivity. A series of purine (B94841) and pyrimidine (B1678525) derivatives bearing aminomethyl groups have been synthesized using related alkylation strategies, highlighting the versatility of introducing this functional group. nih.gov

Esterification and Amine Functionalization Strategies

An alternative direct route involves the esterification of a pre-synthesized amino acid, 2-(aminomethyl)-4-methylpentanoic acid. This approach separates the formation of the amino acid backbone from the introduction of the ethyl ester group. The classic Fischer esterification, employing ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common method.

Conversely, functionalization can occur on a pre-existing ester. This might involve the conversion of a different functional group at the C2 position into an aminomethyl group. For instance, a precursor like ethyl 2-(bromomethyl)-4-methylpentanoate could undergo nucleophilic substitution with ammonia or a protected amine equivalent. Syntheses of various amino acid-based phosphonamidates have been achieved by converting amino esters into the corresponding products, demonstrating the viability of functionalizing molecules that already contain the ester group. nih.gov

Table 1: Comparison of Direct Synthetic Strategies
StrategyKey ReactionTypical ReagentsAdvantagesChallenges
AminomethylationMannich ReactionFormaldehyde, Amine, Pentanoate EsterConvergent, atom-economicalControl of regioselectivity, potential for side reactions
EsterificationFischer EsterificationEthanol, Acid Catalyst, Amino AcidWell-established, reliableRequires pre-synthesis of the amino acid
Amine FunctionalizationNucleophilic SubstitutionAmmonia, Halogenated Ester PrecursorModularHarsh conditions may be required, potential for over-alkylation

Precursor-Based Synthesis

These methods rely on the chemical modification of precursors that are structurally related to the target molecule. The synthesis often involves multiple steps to construct and elaborate the desired functionality.

Synthesis from Related Pentanoic Acid Derivatives

A common strategy in organic synthesis is to build upon readily available starting materials. 4-Methylpentanoic acid or its corresponding esters, such as ethyl 4-methylpentanoate, serve as excellent precursors. nih.gov One classic approach is an adaptation of the malonic ester synthesis. quora.com This method would involve:

Alkylation of diethyl malonate with isobutyl bromide to introduce the 4-methylpentyl skeleton.

Hydrolysis of one ester group and decarboxylation to yield a substituted pentanoic acid derivative.

Further functionalization at the alpha-carbon to introduce the aminomethyl group, followed by re-esterification.

This pathway offers robust control over the construction of the carbon backbone.

Utilization of Cyano-Substituted Intermediates

Cyano-substituted compounds are versatile intermediates in organic synthesis due to the cyano group's ability to be converted into various functionalities, including amines. A plausible route to this compound involves the use of ethyl cyanoacetate. nih.gov A multi-component reaction, for instance, could involve the Knoevenagel condensation of isovaleraldehyde (B47997) with ethyl cyanoacetate, followed by a Michael addition or other elaboration, and finally, the reduction of the cyano group. scielo.org.mxrsc.org

The reduction of the nitrile to a primary amine is a key step and can be achieved using various reagents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel). This approach is particularly advantageous for creating highly substituted molecules in a controlled manner. google.comresearchgate.net

Strategies from Hydroxy and Keto Analogs

The synthesis can also proceed from precursors containing hydroxy or keto groups, which are then converted to the aminomethyl moiety. For example, a starting material like ethyl 2-formyl-4-methylpentanoate could undergo reductive amination. This one-pot reaction with ammonia and a reducing agent (e.g., sodium cyanoborohydride) would form the aminomethyl group directly.

Alternatively, a precursor such as ethyl 2-(hydroxymethyl)-4-methylpentanoate could be synthesized. The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an amine source. Syntheses of related keto-esters, such as Hagemann's ester, demonstrate established methods for creating such keto-precursors which can be further functionalized. rsc.org The reaction of ethyl aminocrotonates with malonic acid derivatives to form hydroxy-oxo-dihydropyridine carboxylates also showcases the utility of keto and hydroxy analogs in building complex molecular architectures. researchgate.net

Table 2: Overview of Precursor-Based Synthetic Pathways
Precursor TypeKey IntermediateKey TransformationCommon Reagents
Pentanoic Acid DerivativeDiethyl (isobutyl)malonateMalonic Ester SynthesisDiethyl malonate, NaOEt, Isobutyl bromide
Cyano-Substituted IntermediateEthyl 2-cyano-4-methylpent-2-enoateNitrile ReductionLiAlH₄, H₂/Raney Ni
Hydroxy/Keto AnalogEthyl 2-formyl-4-methylpentanoateReductive AminationNH₃, NaBH₃CN
Hydroxy/Keto AnalogEthyl 2-(hydroxymethyl)-4-methylpentanoateNucleophilic Substitution1. TsCl, pyridine; 2. NH₃

Asymmetric Synthesis and Chiral Induction

The creation of specific stereoisomers of chiral β-amino esters is paramount, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer in high purity, avoiding the need for resolving racemic mixtures.

Enantioselective catalysis is a powerful strategy for synthesizing chiral molecules. It involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. youtube.com This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. yale.edu

Catalytic enantioselective methods for producing β-amino acid derivatives have been well-established, utilizing metal complexes with chiral ligands or organocatalysts. nih.gov For instance, copper-catalyzed hydroamination of α,β-unsaturated esters provides a direct route to enantioenriched β-amino acid derivatives. nih.gov This method leverages a chiral ancillary ligand to control the regioselectivity of the hydrocupration step, enabling the synthesis of the target compounds with high enantioselectivity. nih.gov Another approach involves the cooperative action of an isothiourea Lewis base and a Brønsted acid catalyst for the aminomethylation of α-aryl esters, yielding α-aryl-β²-amino esters with excellent enantioselectivity (up to 97:3 er). nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a sustainable and effective alternative to metal-based catalysis. acs.orgnih.gov Chiral phosphoric acids, for example, can act as Brønsted acid catalysts, activating imines for enantioselective nucleophilic attack to form chiral amino esters. nih.gov

Table 1: Examples of Enantioselective Catalysis for β-Amino Ester Synthesis This table is interactive. Click on the headers to sort the data.

Catalyst System Substrate Type Product Type Enantiomeric Ratio (er) / Enantiomeric Excess (ee) Reference
Isothiourea / Brønsted Acid α-Aryl Acetate α-Aryl-β²-amino ester Up to 97:3 er nih.gov
Cu(OAc)₂ / (S,S)-Ph-BPE Cinnamic Acid Derivatives β-Amino Ester High ee nih.gov
Chiral Phosphoric Acid (IDPi) Bicyclo[1.1.0]butanes (BCBs) / N-aryl imines Azabicyclo[2.1.1]hexanes Up to 99:1 er nih.gov

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution is particularly advantageous due to the high stereoselectivity and mild reaction conditions of enzymes. researchgate.net

Lipases and proteases are commonly employed for the kinetic resolution of amino acid esters. nih.govrsc.org In a typical process, an enzyme selectively catalyzes the hydrolysis or acylation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. wikipedia.orgnih.gov For example, lipases such as Pseudomonas lipase (B570770) can selectively hydrolyze L-amino acid esters in an aqueous solution with high reactivity and selectivity. nih.gov Similarly, the protease from Aspergillus oryzae is effective for resolving amino acids with branched side chains. wikipedia.org

A significant advancement in this area is Dynamic Kinetic Resolution (DKR). DKR combines the enzymatic resolution step with an in situ racemization of the less reactive enantiomer. researchgate.netlookchem.com This allows for the theoretical conversion of 100% of the racemic starting material into a single, optically pure product, overcoming the 50% maximum yield limitation of standard kinetic resolution. researchgate.net DKR processes often pair an enantioselective enzyme, like a lipase, with a metal racemization catalyst. researchgate.net

Table 2: Enzymatic Kinetic Resolution of Amino Esters This table is interactive. Click on the headers to sort the data.

Enzyme Reaction Type Substrate Outcome Reference
Pseudomonas Lipase Hydrolysis Racemic amino acid esters Selective hydrolysis of L-esters nih.gov
Aspergillus oryzae acylase Hydrolysis Racemic N-acyl amino acids (branched) High yields (85-90%) of enantioenriched amino acids wikipedia.org
Candida antarctica lipase B (CALB) Acylation / Hydrolysis Racemic amines / alcohols >97% ee for acylated product and remaining starting material wikipedia.orgrsc.org

Reaction Mechanisms and Mechanistic Studies

Amide Bond Formation Mechanisms in Peptide Synthesis

The formation of an amide bond, also known as a peptide bond, is a condensation reaction between a carboxylic acid and an amine. wikipedia.org In peptide synthesis, this process requires careful control to ensure efficiency and prevent unwanted side reactions, particularly racemization. wikipedia.orgrsc.org The direct reaction is slow, necessitating the use of 'coupling reagents' to 'activate' the carboxylic acid group. wikipedia.orglibretexts.org

The general mechanism involves several key steps:

N-Protection: The amino group of one amino acid is protected to prevent it from reacting with itself. Common protecting groups include t-butoxycarbonyl (BOC) and carbobenzoxy (Cbz). libretexts.org

Carboxyl Activation: The carboxylic acid group of the N-protected amino acid is activated. This is the critical step where coupling reagents are used. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), are frequently employed. wikipedia.org The carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.org

Nucleophilic Attack: The free amino group of the second amino acid (in this case, the aminomethyl group of a compound like Ethyl 2-(aminomethyl)-4-methylpentanoate) acts as a nucleophile and attacks the activated carbonyl carbon of the O-acylisourea intermediate. wikipedia.orgnih.gov

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses, eliminating the carbodiimide-derived urea (B33335) byproduct and forming the new amide (peptide) bond. wikipedia.org

To suppress racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides. HOBt reacts with the O-acylisourea to form an active ester, which is less reactive and more selective, thus minimizing the risk of epimerization. rsc.org The use of pre-formed active esters is another strategy to control the reaction and reduce side products. rsc.orgnih.gov

Reagent ClassExample(s)Role in Mechanism
Coupling Reagents Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. wikipedia.org
Additives 1-Hydroxybenzotriazole (HOBt)Reacts with the O-acylisourea to form a more stable active ester, suppressing racemization. rsc.org
Protecting Groups t-Butoxycarbonyl (BOC), Carbobenzoxy (Cbz)Deactivates extraneous amine functions to prevent self-condensation. libretexts.org

Ester Hydrolysis and Transesterification Pathways

The ester group in this compound is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water. It can be catalyzed by either acid or base. wikipedia.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. wikipedia.org The carbonyl oxygen is first protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer, an alcohol molecule (ethanol) is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. wikipedia.org This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group (ethoxide). The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion. wikipedia.org This process is generally irreversible. wikipedia.org Lipases are also effective catalysts for the enantioselective hydrolysis of β-amino esters. mdpi.com

Transesterification: This process involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.org The reaction is typically catalyzed by an acid or a base. rsc.org The mechanism is analogous to hydrolysis, but with an alcohol molecule acting as the nucleophile instead of water. wikipedia.org

A catalyst (e.g., a base) removes a proton from the attacking alcohol (R''-OH), making it a more potent nucleophile (R''-O⁻).

The alkoxide (R''-O⁻) attacks the carbonyl carbon of the β-amino ester.

A tetrahedral intermediate is formed.

The original alkoxide group (ethoxide, EtO⁻) is eliminated.

The ethoxide abstracts a proton from the catalyst to regenerate it, yielding the new ester and ethanol (B145695).

Studies on poly(β-amino ester)s (PβAEs) have shown that they can undergo degradation in primary alcohols via a transesterification mechanism, highlighting the reactivity of the β-amino ester linkage. nih.gov For related β-keto esters, transesterification is believed to proceed through an enol or an acylketene intermediate. rsc.org

ReactionCatalystNucleophileKey Intermediate
Acidic Hydrolysis H⁺H₂OProtonated carbonyl
Basic Hydrolysis OH⁻OH⁻Tetrahedral alkoxide
Transesterification Acid or BaseR''-OHTetrahedral alkoxide

Amination and Alkylation Reaction Mechanisms

Amination: The synthesis of β-amino esters like this compound often involves the conjugate addition (Michael addition) of an amine to an α,β-unsaturated ester. organic-chemistry.orgmdpi.com The mechanism proceeds as follows:

An amine attacks the β-carbon of the α,β-unsaturated ester.

This nucleophilic attack pushes the π-electrons of the C=C bond to form a carbanion at the α-position, which is stabilized by resonance with the adjacent ester carbonyl group, forming an enolate intermediate.

The enolate is then protonated, typically by a solvent molecule or upon workup, to yield the final β-amino ester product. organic-chemistry.org Various catalysts, including Lewis acids (e.g., silicon tetrachloride, ceric ammonium (B1175870) nitrate) and even enzymes like lipases, can facilitate this reaction. organic-chemistry.orgmdpi.com

Alkylation: The primary amine group of this compound is nucleophilic and can be alkylated. A common method is N-alkylation using alcohols via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by ruthenium complexes. nih.gov

Oxidation: The catalyst temporarily removes hydrogen from the alcohol, oxidizing it to an aldehyde.

Condensation: The primary amine of the β-amino ester reacts with the in-situ generated aldehyde to form a hemiaminal, which then dehydrates to form an imine intermediate.

Reduction: The catalyst, which held the hydrogen, then reduces the imine to form the N-alkylated secondary amine product, regenerating the catalyst in the process. nih.gov This method is advantageous as it uses readily available alcohols as alkylating agents and produces water as the only byproduct. nih.gov

Cyclization and Rearrangement Mechanisms of Related Structures

The bifunctional nature of β-amino esters allows them to participate in intramolecular cyclization reactions to form various heterocyclic structures.

Lactam Formation: Intramolecular aminolysis, where the amino group attacks the ester carbonyl, can lead to the formation of β-lactams (four-membered rings). This process typically requires activation of the ester or the amine and is a key reaction in the synthesis of certain antibiotics.

Cyclic Polymer Formation: Under specific polymerization conditions, such as high dilution, monomers related to β-amino esters can undergo intramolecular cyclization. acs.org Studies on poly(β-amino ester)s (PβAEs) show that regulating the cyclization tendency at different stages of step-growth polymerization can lead to cyclic polymers with varying ring sizes. acs.orgrsc.orgdigitellinc.com The mechanism involves the reaction of a terminal amine group with a terminal acrylate (B77674) group within the same polymer chain. acs.org

Rearrangements and Other Cyclizations: In more complex structures, cyclization can be directed by other functional groups. For example, α,ε-dihydroxy-β-amino esters can be selectively cyclized to form either pyrrolidines (attack by the β-amino group) or tetrahydropyrans (attack by the α-hydroxyl group), depending on the stereochemistry of adjacent substituents. nih.gov Similarly, a γ-anilinoxy-α,β-unsaturated ester, a related structure, can undergo acid-catalyzed cyclization to form a 1,2-oxazin-3-one ring system or be converted to a γ-lactone. clockss.org

Reactant TypeAttacking GroupLeaving/Displaced GroupProduct Ring System
β-Amino EsterAmino Group (-NH₂)Alkoxy Group (-OR)β-Lactam
Linear Poly(β-amino ester)Terminal Amine(Michael Addition)Cyclic Polymer
Dihydroxy-β-amino esterβ-Amino GroupActivated ε-HydroxylPyrrolidine nih.gov
γ-Anilinoxy-α,β-unsaturated esterAnilinoxy Nitrogen(Intramolecular)1,2-Oxazin-3-one clockss.org

Radical-Mediated Reaction Pathways in Organic Synthesis

Radical reactions offer alternative pathways for forming C-N and C-C bonds in the synthesis of amino acid derivatives.

Radical C-H Amination: A powerful strategy for synthesizing related β-amino alcohols involves a radical relay chaperone mechanism. nih.govnih.gov An alcohol is transiently converted to an imidate radical. This N-centered radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) from the β-carbon, creating a more stable C-centered radical. This radical is then trapped in a stereoselective amination step, often mediated by a chiral copper catalyst, to form an oxazoline (B21484) intermediate, which can be hydrolyzed to the β-amino alcohol. nih.gov

Radical Addition: The synthesis of γ-amino esters has been achieved through the manganese-mediated coupling of alkyl iodides with chiral N-acylhydrazones bearing an ester functionality. acs.org This process involves the formation of an alkyl radical from the alkyl iodide, which then adds to the C=N bond of the hydrazone. Subsequent reductive cleavage of the N-N bond yields the γ-amino ester. acs.org

Carboamination: An iron-catalyzed diastereoselective anti-carboamination of unsaturated esters provides a route to unnatural β-amino acids. This reaction uses alkyl diacyl peroxides, which serve as both the source of the alkyl radical and an internal oxidizing agent. organic-chemistry.org The mechanism involves the addition of both an alkyl group and an amino group across the double bond of the ester. organic-chemistry.org

Stereochemical Aspects and Chirality in Research

Enantiomeric Synthesis and Purity Assessment

The synthesis of single enantiomers of β-amino acids and their esters is a key challenge and a significant area of research. hilarispublisher.com Various asymmetric strategies are employed to produce enantiomerically pure forms of compounds like Ethyl 2-(aminomethyl)-4-methylpentanoate.

Enantioselective Synthesis Methods:

Asymmetric Hydrogenation: One common approach involves the asymmetric hydrogenation of a prochiral enamine precursor. Using a chiral catalyst, typically a transition metal complex with a chiral ligand, facilitates the addition of hydrogen across the double bond in a way that preferentially forms one enantiomer over the other. For instance, rhodium and ruthenium catalysts with chiral phosphine (B1218219) ligands are widely used for the hydrogenation of enamines with high enantioselectivity. hilarispublisher.comnih.gov

Biocatalytic Methods: Enzymes are highly effective chiral catalysts. Ene-reductases, for example, can catalyze the asymmetric reduction of α,β-unsaturated esters, which are precursors to the target molecule. nih.gov This biocatalytic approach is considered a "green" alternative to metal-dependent methods. nih.gov Lipases are also used in the kinetic resolution of racemic mixtures. For instance, in the synthesis of Pregabalin (B1679071), a structurally related GABA analogue, a lipase (B570770) is used to selectively hydrolyze one enantiomer of a diester precursor, allowing for the separation of the desired (S)-enantiomer. acs.orgacs.orgnih.gov

Chiral Auxiliaries: Another strategy involves temporarily attaching a chiral auxiliary to the substrate. This chiral molecule directs the stereochemical outcome of a subsequent reaction. numberanalytics.comwikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. Auxiliaries derived from natural sources like amino acids or camphor (B46023) are common. numberanalytics.comresearchgate.net

Purity Assessment: After synthesis, assessing the enantiomeric purity is crucial. The enantiomeric excess (ee) is a measure of this purity.

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times. researchgate.netyakhak.org

Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used to separate volatile derivatives of the enantiomers. cat-online.com

NMR Spectroscopy: Using a chiral solvating agent or a chiral shift reagent can induce a chemical shift difference between the signals of the two enantiomers in an NMR spectrum, allowing for their quantification. koreascience.kr

MethodPrincipleTypical Application
Asymmetric Hydrogenation Uses a chiral metal catalyst to selectively produce one enantiomer from a prochiral precursor. nih.govSynthesis of chiral amino acids from enamine precursors. hilarispublisher.com
Biocatalytic Resolution An enzyme (e.g., lipase) selectively reacts with one enantiomer in a racemic mixture, allowing for separation. nih.govIndustrial synthesis of the Pregabalin precursor (S)-ethyl 3-cyano-5-methylhexanoate. acs.orgacs.org
Chiral Auxiliary A removable chiral group is attached to the substrate to direct the stereochemistry of a reaction. wikipedia.orgAsymmetric alkylation reactions in the synthesis of amino acids. tcichemicals.com
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation. researchgate.netDetermination of enantiomeric purity of amino acids and their esters. yakhak.org
Chiral GC Separation of volatile enantiomeric derivatives on a chiral column. cat-online.comAnalysis of enantiomeric purity in amino acid derivatives.
NMR with Chiral Agents A chiral agent forms transient diastereomeric complexes, causing different chemical shifts for each enantiomer. koreascience.krDetermination of enantiomeric ratios in solution.

Diastereoselective Control in Synthetic Pathways

When a molecule already contains a chiral center and a new one is formed, the resulting stereoisomers are diastereomers. Controlling the formation of a specific diastereomer is known as diastereoselective control. In the synthesis of β-amino esters, diastereoselectivity often arises from the geometry of precursors or the influence of existing stereocenters.

A key strategy involves the conjugate addition to α,β-unsaturated esters. The geometry of the double bond (E or Z) in the starting material can dictate the relative stereochemistry of the product. For instance, the addition of a nucleophile to an unsaturated ester can be directed by a chiral catalyst or auxiliary to favor the formation of one diastereomer over others. Copper-catalyzed borylamination of α,β-unsaturated esters has been shown to produce β-boryl-α-amino acid derivatives with high anti-diastereoselectivity. rsc.orgrsc.org Similarly, reductive Mannich-type reactions of α,β-unsaturated carboxylic acids can provide direct access to β-amino acids with adjacent stereocenters with high diastereoselectivity. nih.gov The choice of reagents and reaction conditions is critical in steering the reaction towards the desired syn or anti diastereomer.

Chiral Recognition Studies

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This is the fundamental principle behind chiral separations and the stereospecificity of biological systems. acs.org For amino esters like this compound, chiral recognition can be studied using several techniques.

NMR Spectroscopy: This is a powerful tool for studying chiral recognition in solution. acs.org

Chiral Solvating Agents (CSAs): Adding a CSA, such as a chiral crown ether, to a solution of a racemic amino ester can lead to the formation of transient diastereomeric complexes. koreascience.krnih.gov These complexes have different NMR spectra, allowing for the differentiation of the enantiomers.

Self-Induced Diastereomeric Anisochronism (SIDA): In some cases, chiral molecules can recognize each other in solution, forming transient homo- and heterochiral dimers or aggregates. acs.orguni-muenchen.de This self-recognition can cause the NMR signals of a scalemic mixture (a mixture of enantiomers that is not 50:50) to split into two sets of peaks, a phenomenon known as the SIDA effect. acs.orgresearchgate.netnih.gov This effect is particularly pronounced in molecules capable of forming intermolecular hydrogen bonds, a feature present in amino esters. uni-muenchen.decnr.it

Chromatographic Methods: As mentioned in the purity assessment, HPLC and GC with chiral stationary phases are practical applications of chiral recognition, where the stationary phase acts as the chiral selector. yakhak.org

The study of these interactions provides insight into the intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—that govern how chiral molecules distinguish between one another. nih.gov

Stereochemical Implications in Derivative Design

The absolute configuration of a chiral building block like this compound is of paramount importance when it is used as a synthon in the design of more complex molecules, particularly pharmaceuticals. nih.gov The biological activity of a drug is often dependent on its three-dimensional structure, and typically only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.govbiomedgrid.comresearchgate.net

A prime example is the synthesis of Pregabalin, ((S)-3-(aminomethyl)-5-methylhexanoic acid), a drug used to treat epilepsy and neuropathic pain. google.com The therapeutic activity resides exclusively in the (S)-enantiomer. acs.org Therefore, synthetic routes are designed to produce this specific stereoisomer. Precursors that are structurally similar to this compound, such as (S)-ethyl 3-cyano-5-methylhexanoate, are key intermediates in these syntheses. nih.govacs.org The stereocenter established in these early-stage intermediates directly dictates the final stereochemistry of the active pharmaceutical ingredient. Using an enantiomerically pure building block ensures that the final product also has high enantiomeric purity, which is a critical requirement for regulatory approval and patient safety. wiley.com

Furthermore, amino acids and their derivatives can be used as chiral auxiliaries themselves to induce stereoselectivity in other reactions. cdnsciencepub.com The inherent chirality of the amino acid backbone is used to control the formation of new stereocenters in a predictable manner, highlighting the cascading effect of stereochemistry in multi-step synthesis. researchgate.net

Derivatization Strategies for Research Applications

Amino Group Functionalization for Analytical Probes

The primary amine in Ethyl 2-(aminomethyl)-4-methylpentanoate is a potent nucleophile, making it a prime target for chemical modification to introduce analytical probes. Such probes are essential for tracking the molecule in biological systems, quantifying its presence, and studying its interactions. Derivatization of the amino group can enhance detectability in various analytical techniques, such as high-performance liquid chromatography (HPLC). sigmaaldrich.comresearchgate.net

Common strategies involve reacting the amine with reagents that append a fluorescent or chromophoric tag. These reactions are typically performed under mild conditions to avoid unwanted side reactions. sigmaaldrich.com

Key Functionalization Reactions:

Fluorogenic Labeling: Reagents like o-phthalaldehyde (B127526) (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) react with primary amines to form highly fluorescent isoindole derivatives. nih.govthermofisher.com This allows for sensitive detection in bioanalytical analyses. nih.gov The stability and fluorescence intensity of these derivatives can be optimized by adjusting solvent systems or adding reagents like β-cyclodextrin to prevent fluorescence quenching. nih.gov

Chromophoric Tagging: Reagents such as 2,4-dinitrofluorobenzene (DNFB) can be used to introduce a UV-active tag, facilitating detection by UV-Vis spectroscopy. thermofisher.com

Biotinylation: The attachment of a biotin (B1667282) molecule via an N-hydroxysuccinimide (NHS) ester allows for affinity-based detection and purification using streptavidin or avidin (B1170675) systems.

The choice of derivatizing agent depends on the specific requirements of the analytical method, including desired sensitivity, stability of the derivative, and the presence of interfering substances. sigmaaldrich.comchromforum.org

Table 1: Reagents for Amino Group Functionalization

Reagent ClassExample ReagentResulting DerivativePrimary Application
Fluorogenic Reagentso-Phthalaldehyde (OPA)Fluorescent IsoindoleHPLC with Fluorescence Detection
Fluorogenic ReagentsNaphthalene-2,3-dicarboxaldehyde (NDA)Fluorescent Cyanobenz[f]isoindoleSensitive Bioanalysis
Chromophoric Reagents2,4-Dinitrofluorobenzene (DNFB)Dinitrophenyl (DNP) AmineHPLC with UV-Vis Detection
Affinity TagsBiotin-NHS EsterBiotinylated AmineAffinity Chromatography/Probing

Ester Group Modifications for Chemical Diversity

The ethyl ester group of the molecule provides another site for modification, enabling the generation of a diverse library of related compounds. These modifications can alter the compound's physicochemical properties, such as solubility, stability, and pharmacokinetic profile.

Key Modification Strategies:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This introduces a new functional group that can be used for further conjugation, for instance, in forming amide bonds.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with other alkyl or functionalized groups. Lipase-catalyzed transesterification is an alternative, milder method for this transformation. mdpi.com

Amidation: The ester can be converted directly to an amide by reacting it with an amine. This reaction is often slower than hydrolysis followed by amide bond formation but can be a more direct route.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This converts the ester into a different class of compound, significantly altering its chemical nature.

These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships (SARs). acs.org By systematically altering the ester group, researchers can fine-tune the molecule's properties for specific applications.

Table 2: Ester Group Modification Reactions

Reaction TypeTypical ReagentsProduct Functional GroupPurpose
HydrolysisNaOH or HCl (aq)Carboxylic AcidIncrease polarity; enable further conjugation
TransesterificationR'OH, Acid/Base Catalyst or Lipase (B570770)New Ester (-COOR')Modify lipophilicity and steric properties
AmidationR'NH₂Amide (-CONHR')Introduce hydrogen bonding capabilities
ReductionLiAlH₄Primary Alcohol (-CH₂OH)Fundamental structural change

Formation of Peptide and Pseudo-Peptide Conjugates

The bifunctional nature of this compound, possessing both an amino and an ester (or its hydrolyzed carboxylic acid) group, makes it an excellent building block for synthesizing peptide and pseudo-peptide conjugates. Such conjugates are of interest in drug discovery and chemical biology.

Strategies for Conjugation:

As a C-terminal Mimic: The primary amino group can act as a nucleophile, attacking the activated carboxyl group of an amino acid or peptide to form a new peptide bond. wikipedia.org This reaction typically employs standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU to activate the carboxylic acid.

As an N-terminal Mimic: Following hydrolysis of the ethyl ester to the carboxylic acid, this new functional group can be activated and reacted with the amino group of another amino acid or peptide. rsc.org This allows the molecule to be incorporated at the N-terminus of a peptide chain.

The incorporation of a gamma-amino acid like this into a peptide backbone creates a "pseudo-peptide" with altered conformational properties compared to natural peptides composed solely of alpha-amino acids. nih.gov This can lead to increased stability against enzymatic degradation by proteases and the potential for novel biological activities. uq.edu.au The synthesis can be performed using both liquid-phase and solid-phase peptide synthesis methodologies. acs.org

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule, elucidate reaction mechanisms, and for quantitative analysis using mass spectrometry. numberanalytics.comwikipedia.org In this technique, one or more atoms in the molecule are replaced with their heavier, stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N). wikipedia.orgmusechem.com

For this compound, labeling can be introduced at several positions:

Nitrogen-15 (¹⁵N): The primary amine can be synthesized using a ¹⁵N-labeled nitrogen source, allowing researchers to track the nitrogen atom through metabolic or chemical transformations.

Carbon-13 (¹³C): Specific carbon atoms in the pentanoate backbone or the ethyl group can be replaced with ¹³C. This is particularly useful for nuclear magnetic resonance (NMR) studies to probe the molecule's structure and interactions with biological targets. acs.org

Deuterium (²H): Hydrogen atoms can be replaced with deuterium. This can be done at specific, non-exchangeable C-H bonds. Deuterium labeling is often used in metabolic studies to track the molecule and can also influence the rate of metabolic reactions (the kinetic isotope effect), which provides mechanistic insights. acs.org

These labeled compounds are synthesized using isotopically enriched starting materials or reagents. The position of the label is crucial and is dictated by the specific scientific question being addressed. nih.gov Analytical techniques like mass spectrometry (MS) and NMR spectroscopy are used to detect and quantify the isotopically labeled molecules. wikipedia.orgacs.org

Table 3: Common Isotopes for Labeling and Their Applications

IsotopePosition in MoleculePrimary Analytical TechniqueResearch Application
¹⁵NAmino GroupMS, NMRTracing nitrogen metabolism
¹³CCarbonyl, Backbone, Ethyl GroupMS, NMRMetabolic flux analysis, structural NMR
²H (Deuterium)Alkyl Chain (C-H bonds)MS, NMRPharmacokinetic studies, mechanistic elucidation

Applications in Advanced Chemical Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of Ethyl 2-(aminomethyl)-4-methylpentanoate as a crucial intermediate is prominently demonstrated in the synthesis of Sacubitril. Sacubitril is a neprilysin inhibitor that, in combination with the angiotensin receptor blocker valsartan (B143634), is used for the treatment of heart failure. The synthesis of Sacubitril relies on the precise assembly of several fragments, and this compound serves as a critical component for introducing a specific stereocenter and a key portion of the molecule's backbone.

In various synthetic routes leading to Sacubitril, this intermediate provides the necessary (S)-configuration at the carbon atom bearing the isobutyl group. The primary amine of this compound is a key functional handle that participates in coupling reactions to form a larger amide intermediate. For instance, it can be coupled with a biphenyl-containing carboxylic acid derivative to construct the core structure of Sacubitril. The ethyl ester provides a stable, yet readily cleavable, protecting group for the carboxylic acid functionality, which is essential for the final steps of the synthesis. The strategic importance of this intermediate is underscored by its role in simplifying the convergent synthesis of a complex pharmaceutical agent, allowing for efficient and stereocontrolled production on an industrial scale.

Key Intermediates in a Representative Sacubitril Synthesis
IntermediateRole in SynthesisKey Functional Groups
This compoundProvides the chiral center and backbone fragmentPrimary Amine, Ethyl Ester
Biphenyl-containing carboxylic acidForms the core structure through amide couplingCarboxylic Acid, Biphenyl Moiety
Succinic AnhydrideIntroduces the terminal carboxylic acid groupAnhydride

Scaffold for Peptide Mimetics and Amino Acid Analogues

This compound is classified as a β-amino acid ester, a class of compounds that are fundamental building blocks for peptide mimetics. cymitquimica.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability against enzymatic degradation and improved bioavailability. The structural framework of this compound makes it a "versatile small molecule scaffold" for the design of such molecules. cymitquimica.com

As a derivative of a β-amino acid, it can be incorporated into peptide chains to induce specific secondary structures, such as turns and helices, which are often crucial for biological activity. The isobutyl side chain of this compound is analogous to that of the natural amino acid leucine (B10760876), allowing it to be used in the design of leucine analogues. A closely related compound, (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate, is described as a leucine derivative for use in peptide synthesis. medchemexpress.com This suggests that this compound can serve as a template to present the key isobutyl pharmacophore in a spatially different orientation compared to a natural α-amino acid, which can be advantageous in probing receptor binding sites and developing novel therapeutic agents.

Comparison of α-Leucine and a β-Amino Acid Analogue Scaffold
CompoundClassificationKey Structural FeatureApplication in Peptidomimetics
Leucineα-Amino AcidAmine and carboxylic acid on the same carbonNatural peptide component
This compoundβ-Amino Acid EsterAmine and ester groups on adjacent carbonsInduces unnatural conformations; enhances stability

Precursor in Heterocyclic Compound Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these ring systems are prevalent in a vast array of pharmaceuticals. β-Amino esters, such as this compound, are valuable precursors for the construction of various heterocyclic frameworks due to the presence of two reactive functional groups. The primary amine can act as a nucleophile, while the ester group can either participate directly in cyclization reactions or be modified to facilitate ring closure.

General synthetic strategies demonstrate that β-amino esters can be utilized to synthesize heterocycles like pyridinones, pyrazolones, and other nitrogen-containing rings. For example, the condensation of a β-amino ester with a 1,3-dicarbonyl compound can lead to the formation of substituted dihydropyridinones. Similarly, reaction with hydrazine (B178648) derivatives can yield pyrazolidinones. Although specific examples detailing the cyclization of this compound are not prevalent in the literature, its chemical nature aligns with the established reactivity of β-amino esters, positioning it as a potential precursor for novel heterocyclic structures bearing an isobutyl substituent.

Building Block in Organometallic Chemistry Research

Organometallic chemistry involves compounds with at least one bond between a carbon atom and a metal. These compounds have diverse applications, including catalysis and medicine. Amino acids and their derivatives can serve as ligands that bind to metal centers through their heteroatoms (nitrogen and oxygen), forming stable complexes. wikipedia.org The nitrogen of the amino group and the oxygen of the carbonyl group in amino acid esters can act as donor atoms to coordinate with transition metals.

While the coordination chemistry of α-amino acids is well-established, the use of β-amino acid esters like this compound as building blocks in organometallic research is a more specialized area. The arrangement of the donor atoms in a β-amino ester can lead to the formation of six-membered chelate rings with a metal center, which have different conformational properties compared to the five-membered rings formed by α-amino acids. This could influence the catalytic activity or biological properties of the resulting organometallic complex. However, specific research detailing the synthesis and characterization of organometallic complexes using this compound as a ligand is not extensively documented in publicly available scientific literature.

Computational Chemistry Approaches

Molecular Modeling and Conformational Analysis

Molecular modeling is a fundamental computational tool used to represent and manipulate the three-dimensional structures of molecules. For a flexible molecule like Ethyl 2-(aminomethyl)-4-methylpentanoate, which possesses several rotatable bonds, conformational analysis is crucial to identify its low-energy shapes, or conformers. These conformers can have a significant impact on the molecule's physical properties and biological activity.

The process typically involves a systematic or stochastic search of the molecule's conformational space. By rotating the single bonds in the structure, a multitude of different spatial arrangements can be generated. The potential energy of each conformation is then calculated using molecular mechanics force fields. This allows for the identification of the most stable conformers, which are those with the lowest energy. While no specific conformational analysis of this compound has been published, this technique is routinely applied to understand the structural preferences of related amino acid derivatives. For instance, detailed conformational analyses have been performed on amino-functionalized ferrocene peptides to understand how factors like hydrogen bonding and steric hindrance influence their three-dimensional structure nih.gov.

Density Functional Theory (DFT) Studies of Reactivity and Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable insights into a compound's stability and chemical reactivity. DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. The MEP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting how it will interact with other chemical species. Although DFT studies specifically targeting this compound are absent from the literature, this methodology has been extensively applied to other amino acid esters to understand their hydrolysis mechanisms and other reactions ekb.eg. DFT has also been used to study the structure and cation-anion interactions in amino acid ionic liquids researchgate.net. Such studies provide a foundation for how the reactivity and stability of this compound could be theoretically assessed.

Reaction Pathway Prediction and Optimization

Computational methods are increasingly used to predict and optimize synthetic routes to chemical compounds. These approaches can help in identifying the most efficient and feasible reaction pathways, potentially reducing the need for extensive experimental trial and error. Algorithms can map out possible synthetic routes by considering known chemical reactions and applying them retrospectively from the target molecule to simpler, commercially available starting materials.

Furthermore, computational chemistry can be used to study the mechanisms of individual reaction steps in detail. By calculating the energies of reactants, transition states, and products, the activation energy for a given reaction can be determined, providing a measure of its kinetic feasibility. While there are no published studies on the computational prediction of reaction pathways for the synthesis of this compound, general computational tools for synthesis analysis and pathway design are well-established nih.gov.

Ligand Design and Binding Interaction Prediction in Chemical Systems

In the context of medicinal chemistry and materials science, understanding how a molecule interacts with a biological target or another chemical system is of paramount importance. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific protein target.

For a molecule like this compound, docking studies could theoretically be employed to investigate its binding affinity and mode of interaction with a given receptor or enzyme. Such studies would involve generating a three-dimensional model of the compound and placing it into the binding site of the target. The interactions, such as hydrogen bonds and van der Waals forces, would then be evaluated to predict the strength of the binding. While no specific docking studies involving this compound have been reported, the principles of molecular docking are well-documented and have been applied to a vast range of small molecules to predict their biological activity mdpi.commdpi.comresearchgate.net.

Enzymatic and Biocatalytic Transformations

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a widely adopted strategy for separating racemic mixtures of chiral intermediates. This method relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. For precursors structurally similar to Ethyl 2-(aminomethyl)-4-methylpentanoate, lipases and esterases are the most commonly employed biocatalysts.

A cornerstone of this approach is seen in the second-generation manufacturing process for Pregabalin (B1679071), which utilizes a lipase-catalyzed resolution of a racemic diester, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE). researchgate.netacs.org

Key Research Findings:

Lipolase: The commercially available lipase (B570770), Lipolase (from a genetically modified Aspergillus oryzae), was selected for its high enantioselectivity (E > 100) and activity in the hydrolysis of the (S)-enantiomer of CNDE. acs.org This enzymatic step is crucial as it establishes the required stereocenter early in the synthesis. researchgate.net

Novel Esterases and Lipases: Screening efforts have identified other promising biocatalysts. An esterase from a newly isolated Morgarella morganii strain demonstrated high hydrolytic activity and excellent enantioselectivity towards CNDE. researchgate.net Furthermore, a mutant of Talaromyces thermophilus lipase (TTL) has been developed and immobilized, proving highly efficient for the kinetic resolution of CNDE even at high substrate concentrations up to 3 M. nih.gov

General Applicability: Studies on other β-amino esters confirm the utility of lipases such as Candida antarctica Lipase B (CAL-B) and Pseudomonas cepacia lipase for resolution via enantioselective hydrolysis or N-acylation. researchgate.netresearchgate.netnih.gov These enzymes provide a versatile toolkit for resolving a wide range of structurally similar compounds.

Table 1: Selected Biocatalysts for the Resolution of Pregabalin Precursors

Enzyme Source Organism Substrate Key Outcome
Lipolase Aspergillus oryzae rac-CNDE High enantioselectivity (E > 100) for (S)-enantiomer hydrolysis. acs.org
TTL Mutant Talaromyces thermophilus rac-CNDE High conversion (49.7%) and ee (>95%) at 3 M substrate loading. nih.gov
Esterase ZJB-09203 Morgarella morganii rac-CNDE High hydrolytic activity and excellent enantioselectivity. researchgate.net

| CAL-B | Candida antarctica | β-amino esters | Effective for enantioselective acylation. researchgate.net |

Biocatalytic Routes to Chiral Intermediates

As an alternative to resolving racemic mixtures, asymmetric biocatalysis creates a specific enantiomer directly from a prochiral substrate. For compounds like this compound, key enzymatic routes include asymmetric reduction and asymmetric amination.

Ene-Reductases (EREDs): A prominent strategy involves the asymmetric bioreduction of activated alkenes. Ene-reductases from the "Old Yellow Enzyme" (OYE) family have been successfully used to synthesize precursors for GABA analogues like Pregabalin. acs.orgnih.gov The asymmetric reduction of (E)-ethyl 3-cyano-5-methylhex-2-enoate using an ERED from Lycopersicon esculentum (OPR1) yields the desired (S)-cyanoester intermediate with over 99% enantiomeric excess (ee). acs.orgacs.org This approach avoids a resolution step and the need to recycle an unwanted enantiomer.

Nitrilases: Nitrilases offer a direct route to chiral carboxylic acids from dinitrile precursors. For instance, immobilized E. coli cells expressing a nitrilase from Brassica rapa catalyze the regio- and enantioselective hydrolysis of isobutylsuccinonitrile to afford (S)-3-cyano-5-methylhexanoic acid, a key pregabalin intermediate. acs.org

Transaminases: Transaminase-based processes represent another powerful biocatalytic tool. These enzymes can introduce an amino group into a keto-acid or aldehyde precursor with high stereoselectivity, providing a direct pathway to chiral amines and amino acids. google.comresearchgate.net

Enzyme Specificity and Substrate Promiscuity Studies

The success of a biocatalytic process hinges on the enzyme's specificity for its target substrate and reaction type. Conversely, an enzyme's ability to accept a range of different substrates (promiscuity) can be exploited to develop novel synthetic routes.

Enzyme Screening and Specificity: In the development of the pregabalin process, various lipases were screened, including those from Rhizopus delemar, Rhizopus niveus, and Pseudomonas species. Lipolase was ultimately chosen for its superior combination of high enantioselectivity and activity for the specific CNDE substrate. acs.org This highlights the importance of screening to find an enzyme with the precise specificity required for an industrial process.

Substrate Engineering and Promiscuity: The work with ene-reductases demonstrates how substrate promiscuity can be leveraged. Researchers found that the stereochemical outcome of the reduction could be controlled by using either the (E)- or (Z)-isomer of the β-cyanoacrylate ester substrate. acs.orgnih.gov Furthermore, the promiscuity of the enzymes allowed for "substrate engineering," where modifying the ester moiety (e.g., from ethyl to methyl) significantly improved reaction rates and stereoselectivity for certain enzymes. acs.org

Chemoselectivity: Studies on the resolution of β-amino esters have shown that different lipases can exhibit different chemoselectivities. For example, Candida antarctica lipase B (CAL-B) was found to be promiscuous, catalyzing reactions at both the amino and ester groups of the substrate. researchgate.net In contrast, Candida antarctica lipase A (CAL-A) displayed excellent chemoselectivity, acting only on the desired functional group. researchgate.net This differential specificity is crucial when designing selective transformations.

Integration of Chemo-Enzymatic Synthesis Methodologies

The most efficient and sustainable routes to complex chiral molecules often combine the high selectivity of enzymes with the versatility of traditional chemical reactions. Such chemo-enzymatic processes have been successfully implemented for the large-scale synthesis of pregabalin, providing a model for the synthesis of related compounds.

The second-generation manufacturing process for pregabalin is a prime example of an integrated chemo-enzymatic route. researchgate.netacs.org This process dramatically improved efficiency over the first-generation classical resolution. researchgate.net

Key Steps in the Integrated Process:

Enzymatic Kinetic Resolution: The process begins with the selective hydrolysis of rac-CNDE using Lipolase in a mostly aqueous medium. acs.org

Chemical Decarboxylation: The enzymatically produced (S)-monoacid is subjected to a heat-promoted decarboxylation to efficiently generate (S)-3-cyano-5-methylhexanoic acid ethyl ester. acs.org

Chemical Reduction: The final step involves the chemical reduction of the nitrile group to the primary amine, yielding the final active pharmaceutical ingredient.

Another successful chemo-enzymatic approach utilizes a nitrilase for the initial resolution, followed by chemical hydrogenation. acs.org This route also incorporates a racemization and recycling step for the unreacted (R)-enantiomer, demonstrating a recurring theme in efficient chemo-enzymatic design. acs.org These integrated approaches result in higher yields, substantial reductions in waste, and a more sustainable manufacturing footprint.

Analytical Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) analysis of Ethyl 2-(aminomethyl)-4-methylpentanoate provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration). Based on the molecule's structure, a predictable spectrum can be described. The key resonances would correspond to the protons of the ethyl ester group, the isobutyl side chain, and the aminomethyl group attached to the chiral center.

The ethyl group typically presents as a quartet for the methylene (B1212753) (-OCH₂-) protons, resulting from coupling to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The isobutyl group's protons would show more complex splitting due to the chiral center. The two methyl groups of the isobutyl moiety are diastereotopic and would likely appear as two distinct doublets. The amine protons (-NH₂) often appear as a broad singlet, though its chemical shift and appearance can vary with solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH(CH₃)₂ ~ 0.9 Two doublets 6H
-CH₂CH(CH₃)₂ ~ 1.5 - 1.7 Multiplet 1H
-CH(CH₂NH₂)CO- ~ 2.5 - 2.7 Multiplet 2H
-COOCH₂CH₃ ~ 4.1 Quartet 2H
-COOCH₂CH₃ ~ 1.2 Triplet 3H
-CH₂NH₂ ~ 2.8 - 3.0 Multiplet 2H

Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is especially useful for identifying quaternary carbons and carbonyl carbons, which are not observed in ¹H NMR. For this compound, nine distinct signals would be expected, corresponding to each carbon atom in the structure. The carbonyl carbon of the ester group would appear significantly downfield (typically 170-175 ppm). The carbon of the ethyl ester's methylene group (-OCH₂-) would be found around 60 ppm, while the carbons of the isobutyl group and the aminomethyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C =O ~ 174
-COOC H₂CH₃ ~ 61
-C H(CH₂NH₂) ~ 55
-CH₂C H(CH₃)₂ ~ 45
-C H₂NH₂ ~ 43
-CH(C H₃)₂ ~ 25
-CH(CH₃)₂ ~ 22

Note: These are approximate chemical shifts. Actual values depend on the specific experimental conditions.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, for instance, confirming the connection between the -OCH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity around non-protonated carbons, such as the carbonyl carbon, by showing its correlation to nearby protons.

Variable Temperature (VT) NMR could be utilized to study conformational dynamics. rsc.org While significant rotational barriers are not expected in this flexible molecule, VT-NMR could provide insights into any restricted bond rotation or hydrogen bonding dynamics at different temperatures. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition with high confidence. nih.govnih.gov For this compound (molecular formula C₉H₁₉NO₂), the calculated monoisotopic mass is 173.14159 Da. uni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 174.14887 or other adducts such as the sodium adduct [M+Na]⁺ at m/z 196.13081. uni.lu The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov

Table 3: Predicted HRMS Adducts for this compound

Adduct Chemical Formula Calculated m/z
[M+H]⁺ [C₉H₂₀NO₂]⁺ 174.14887
[M+Na]⁺ [C₉H₁₉NNaO₂]⁺ 196.13081

Data sourced from predicted values for the hydrochloride salt form. uni.lu

Upon ionization, the molecule can undergo fragmentation. Common fragmentation pathways for amino acid esters include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and losses related to the ester group. libretexts.org The isobutyl side chain could be lost, and fragmentation of the ethyl ester group (loss of ethylene (B1197577) or the ethoxy group) would also be expected. Analyzing these fragments helps to piece together the molecule's structure and confirm the identity of the analyte. rsc.org

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is used to separate the components of a mixture, making it indispensable for assessing the purity of a synthesized compound. Due to the presence of a chiral center at the C2 position, this compound exists as a pair of enantiomers (R and S forms). Differentiating and quantifying these enantiomers is critical.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing chemical purity. A pure sample should ideally yield a single peak under various chromatographic conditions.

For isomeric analysis, chiral chromatography is the technique of choice.

Chiral Gas Chromatography (GC) , often using a column with a chiral stationary phase like a cyclodextrin (B1172386) derivative, can be used to separate the volatile enantiomers. This method has been successfully applied to resolve the enantiomers of structurally similar compounds like ethyl 2-hydroxy-4-methylpentanoate. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric separation. By using a chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times and allowing for their separation and quantification.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly suited for volatile and semi-volatile substances. The application of GC for the direct analysis of "this compound" is not extensively documented in publicly available scientific literature. The presence of the primary amine group in the molecule can present challenges for direct GC analysis, potentially causing peak tailing and interaction with the stationary phase of the GC column.

To analyze aminofunctionalized compounds like "this compound" by GC, a derivatization step is often employed. This process involves chemically modifying the amine group to make the compound more volatile and less polar, thereby improving its chromatographic behavior. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

A hypothetical GC method for a derivatized form of "this compound" would involve a capillary column with a non-polar or medium-polarity stationary phase. The instrument settings would be optimized to ensure sufficient separation from any impurities or by-products.

Table 1: Hypothetical GC Parameters for Derivatized this compound

Parameter Setting
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Detector Temperature | 300 °C |

This table represents a theoretical set of parameters and would require optimization for a specific, derivatized form of the compound.

Liquid Chromatography (LC) Applications

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a more common and direct method for the analysis of polar and non-volatile compounds like "this compound". HPLC is widely used for the identification, quantification, and purification of pharmaceutical intermediates.

The hydrochloride salt of "this compound" has its purity verified by HPLC, indicating that this is a standard analytical method for this compound. vulcanchem.com Given the compound's structure, which includes a primary amine and an ester group, reverse-phase HPLC is the most suitable mode of separation. In this technique, a non-polar stationary phase is used with a polar mobile phase. The retention of the compound on the column can be controlled by adjusting the composition and pH of the mobile phase.

A typical HPLC analysis would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The inclusion of an acidic modifier, like formic acid or trifluoroacetic acid, in the mobile phase helps to protonate the amine group, leading to better peak shape and resolution. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester group provides some UV absorbance, or a more universal detector like a charged aerosol detector (CAD) or a mass spectrometer (MS).

Table 2: Representative HPLC Method Parameters for this compound

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 210 nm or Mass Spectrometer

| Injection Volume | 10 µL |

The parameters in this table are illustrative and would be subject to optimization and validation for specific analytical requirements.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information about bond lengths, bond angles, and the conformation of molecules in the solid state.

As of now, there is no publicly available crystal structure for "this compound" in crystallographic databases. The compound is often handled as its hydrochloride salt, which is more likely to be a crystalline solid suitable for X-ray diffraction analysis. Obtaining a crystal structure for this compound would provide definitive proof of its chemical identity and stereochemistry.

The process of X-ray crystal structure determination involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While the crystal structure of the target compound is not available, the structures of related molecules have been reported. For instance, the crystal structure of "ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate" has been determined, providing insights into the solid-state conformation of a similar molecular scaffold. nih.gov The crystallographic data for such related compounds can sometimes offer clues about the expected molecular geometry and packing of "this compound".

Table 3: List of Chemical Compounds

Compound Name
This compound
This compound hydrochloride
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
Trifluoroacetic anhydride
Helium
Acetonitrile
Methanol
Formic acid
Trifluoroacetic acid

Future Research Directions

Exploration of Novel and Efficient Synthetic Methodologies

Current laboratory and industrial syntheses often involve a multi-step sequence, including aminomethylation, esterification, and salt formation. Future research will likely focus on consolidating these steps and developing more direct, stereoselective routes. Key areas of exploration include:

Advanced Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of prochiral enamines or related unsaturated precursors is a powerful strategy for establishing the crucial stereocenter. nih.govacs.org Future work will target the development of novel, highly active, and selective catalysts based on earth-abundant metals, moving away from expensive precious metals like rhodium and iridium. nih.govdicp.ac.cn The design of new chiral ligands that can operate at low catalyst loadings and under mild conditions remains a significant objective. nih.govorganic-chemistry.org

Biocatalytic and Chemoenzymatic Routes: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign alternative for chiral amine synthesis. acs.orgnih.govwhiterose.ac.uk Future research will focus on discovering or engineering robust enzymes with high specificity for substrates structurally similar to the precursors of Ethyl 2-(aminomethyl)-4-methylpentanoate. Combining enzymatic steps with chemical transformations in chemoenzymatic cascades could provide highly efficient and sustainable synthetic pathways. nih.gov

Green Chemistry Approaches: The principles of green chemistry are increasingly influencing pharmaceutical manufacturing. nih.govrsc.org For this compound, future methodologies will aim to replace hazardous reagents and solvents with safer alternatives, utilize catalytic processes to minimize waste, and design syntheses that are more energy-efficient. nih.govunibo.it For instance, developing catalytic transfer hydrogenation methods that use safer hydrogen donors instead of high-pressure hydrogen gas is a promising avenue. organic-chemistry.org

Deeper Mechanistic Understanding of Key Chemical Transformations

A profound understanding of reaction mechanisms is critical for the rational design of improved synthetic processes. For the synthesis of this compound, future research will likely delve into the intricate details of the key stereochemistry-defining steps.

Investigating the transition states of catalytic hydrogenation or amination reactions can reveal the origins of enantioselectivity. acs.orgrsc.org This knowledge is instrumental in designing more effective chiral ligands and catalysts. Detailed kinetic and spectroscopic studies, coupled with computational modeling, can elucidate the roles of catalysts, reagents, and solvents, helping to overcome current limitations such as catalyst inhibition or byproduct formation. acs.org Understanding these mechanisms will be crucial for optimizing reaction conditions to achieve higher yields and stereoselectivity, which is vital for industrial-scale production.

Integration with Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical industry is progressively shifting from traditional batch manufacturing to continuous manufacturing, also known as flow chemistry. veranova.comseqens.comcontractpharma.comamericanpharmaceuticalreview.com This paradigm shift offers significant advantages in terms of safety, efficiency, scalability, and product consistency. veranova.comseqens.com

Continuous Flow Synthesis: The synthesis of this compound is well-suited for flow chemistry. acs.orgresearchgate.net Future research will focus on developing fully continuous, end-to-end processes, potentially telescoping multiple reaction steps without intermediate isolation. acs.org This approach allows for precise control over reaction parameters like temperature and pressure, which is particularly beneficial for managing exothermic reactions and handling hazardous intermediates safely. contractpharma.com The use of packed-bed reactors with immobilized catalysts or enzymes is a key area of development, facilitating catalyst recycling and improving process sustainability. americanpharmaceuticalreview.comnih.gov

Automated Synthesis Platforms: Automation is revolutionizing chemical synthesis by enabling high-throughput experimentation and process optimization. illinois.educhemspeed.comsigmaaldrich.comimperial.ac.ukresearchgate.net Future research will involve the use of automated platforms to rapidly screen a wide range of catalysts, ligands, and reaction conditions to identify optimal parameters for the synthesis of this key intermediate. imperial.ac.uk These platforms can accelerate the development of more robust and efficient synthetic routes, reducing the time from laboratory discovery to industrial production. chemspeed.com

Advanced Stereocontrol Strategies in Complex Molecule Construction

Achieving high stereochemical purity is non-negotiable in pharmaceutical synthesis. The development of advanced strategies for stereocontrol is a central theme in modern organic chemistry and is directly applicable to the synthesis of this compound.

Future research will explore a variety of sophisticated methods to control the compound's stereocenter. This includes the development of novel organocatalysts, which offer a metal-free alternative for asymmetric transformations. researchgate.net Bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously are of particular interest for achieving high enantioselectivity in amination reactions. mdpi.com Furthermore, dynamic kinetic resolution processes, which can convert a racemic starting material entirely into a single desired enantiomer, represent a highly efficient strategy that will likely be explored. acs.org

Expanding the Role of Computational Chemistry in Predictive Synthesis

Computational chemistry has transitioned from an explanatory tool to a predictive powerhouse in chemical synthesis. rsc.orgrsc.orgnih.gov In the context of this compound, computational modeling will play an increasingly vital role in accelerating the development of new synthetic routes.

Catalyst Design and Optimization: Density Functional Theory (DFT) and other computational methods can be used to model reaction transition states, predict enantioselectivity, and guide the rational design of new, more effective chiral catalysts and ligands. rsc.orgacs.org This in silico approach can significantly reduce the experimental effort required for catalyst development.

Reaction Prediction: Machine learning and artificial intelligence are emerging as powerful tools for predicting the outcomes of chemical reactions. nih.gov By training algorithms on large datasets of reaction information, it may become possible to predict the optimal conditions for synthesizing this target molecule with high accuracy, further streamlining process development.

Development of New Research Scaffolds for Chemical Innovation

While this compound is primarily known as a precursor to Sacubitril, its inherent structure as a chiral β-amino acid derivative makes it a potentially valuable scaffold for the development of new chemical entities. nih.govnih.govmdpi.com

Future research could explore the use of this molecule as a starting point for creating libraries of novel compounds. By modifying its functional groups—the primary amine, the ester, and the isobutyl side chain—a diverse range of new molecules can be generated. These new derivatives could be screened for various biological activities, potentially leading to the discovery of new therapeutic agents. The β-amino acid backbone is a privileged motif in medicinal chemistry, known for its ability to form stable secondary structures in peptides and its resistance to enzymatic degradation. researchgate.nettandfonline.com Leveraging this scaffold could open up new avenues for drug discovery and the development of novel biomaterials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(aminomethyl)-4-methylpentanoate, and what reaction conditions ensure high yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, starting with esterification or alkylation of precursor molecules. For example, reductive amination of a ketone intermediate using sodium borohydride (NaBH4) in methanol/ethanol under inert conditions (e.g., nitrogen atmosphere) can introduce the aminomethyl group. Subsequent esterification with ethyl alcohol in the presence of a catalytic acid (e.g., H2SO4) yields the final product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures purity .
  • Critical Parameters : Reaction temperature (20–25°C for reductions), stoichiometric ratios (1:1.2 for amine:ketone), and pH control during workup (neutralization to isolate free amine).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : 1H NMR (400 MHz, CDCl3) identifies the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aminomethyl (δ 2.8–3.1 ppm, multiplet), and branched methyl groups (δ 0.9–1.1 ppm, doublet). 13C NMR confirms ester carbonyl (δ 170–175 ppm) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (ester C=O), and 1250–1150 cm⁻¹ (C-O ester) are diagnostic .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]+ at m/z 188.1 (calculated for C9H18NO2+).

Q. How can researchers mitigate challenges in quantifying this compound in complex mixtures?

  • Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) for separation, coupled with UV detection at 210–220 nm. For trace analysis, derivatization with dansyl chloride enhances sensitivity in fluorescence detection . GC-MS (electron ionization, 70 eV) with a DB-5MS column is effective for volatile derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents. Store the compound in airtight containers at 2–8°C under inert gas (argon) to prevent oxidation. Neutralize acidic/basic waste before disposal .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of nucleophilic substitution reactions involving this compound?

  • Methodology : The branched 4-methylpentanoate backbone creates steric hindrance, favoring SN2 mechanisms at the aminomethyl group only under strong nucleophiles (e.g., thiols) in polar aprotic solvents (DMF, DMSO). DFT calculations (B3LYP/6-31G*) model transition states to predict regioselectivity . Kinetic studies (variable-temperature NMR) track intermediate formation .

Q. How does the compound’s stability vary under different pH and temperature conditions, and how can degradation products be identified?

  • Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Acidic conditions (pH < 3) hydrolyze the ester to 2-(aminomethyl)-4-methylpentanoic acid; basic conditions (pH > 10) deaminate the side chain. LC-MS/MS identifies degradation products (e.g., m/z 144.1 for the carboxylic acid) .

Q. What strategies resolve contradictions in chiral purity assessments when synthesizing enantiomerically enriched this compound?

  • Methodology : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric synthesis with chiral catalysts (e.g., BINAP-Ru complexes) improves enantiomeric excess (ee > 95%) .

Q. How can researchers address discrepancies in reported bioactivity data for derivatives of this compound?

  • Methodology : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability. Meta-analysis of published IC50 values using statistical tools (e.g., ANOVA) identifies outliers. Molecular docking (AutoDock Vina) correlates structural motifs (e.g., ester flexibility) with target binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.